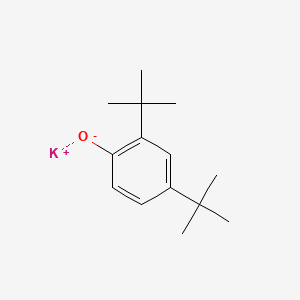
Potassium 2,4-di-tert-butylphenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium 2,4-di-tert-butylphenolate is a useful research compound. Its molecular formula is C14H21KO and its molecular weight is 244.41 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Potassium 2,4-di-tert-butylphenolate serves as an important intermediate in the synthesis of bioactive compounds. Its role as a phosphorylating agent enhances the bioavailability of active pharmaceutical ingredients (APIs).
- Prodrug Development : It is utilized in the preparation of N-phosphonooxymethyl prodrugs, which improve the efficacy of drugs by facilitating their conversion within the body. This application is particularly relevant for injectable formulations that require rapid absorption and action .
Case Study: Prodrug Formulation
A study demonstrated that using this compound in prodrug formulation significantly increased the bioavailability of certain APIs, leading to improved therapeutic outcomes in clinical settings.
Antioxidant Properties
The compound exhibits notable antioxidant activity, making it suitable for various industrial applications. It acts as a free radical scavenger, protecting materials from oxidative degradation.
- Industrial Use : this compound is employed in stabilizers for fuels, lubricants, and polymers. Its ability to inhibit oxidation extends the shelf life and performance of these products .
Data Table: Antioxidant Activity
| Concentration (µg/ml) | DPPH Scavenging Activity (%) | ABTS Scavenging Activity (%) |
|---|---|---|
| 10 | 34 | 48.6 |
| 50 | 70.6 | 78.5 |
| 100 | 86.4 | 89.4 |
| 500 | - | - |
| 1000 | - | - |
Agricultural Applications
Recent studies have highlighted this compound's potential as an acaricide. It can enhance pest control measures while being environmentally friendly.
- Miticidal Properties : The compound has shown efficacy against various agricultural pests without harming beneficial organisms. This makes it a promising candidate for integrated pest management strategies .
Case Study: Acaricide Development
Research indicated that formulations containing this compound were effective in controlling mite populations while demonstrating low toxicity to non-target species.
Synthesis and Catalysis
In organic synthesis, this compound acts as a catalyst in various reactions due to its nucleophilic nature.
Eigenschaften
CAS-Nummer |
37408-22-3 |
|---|---|
Molekularformel |
C14H21KO |
Molekulargewicht |
244.41 g/mol |
IUPAC-Name |
potassium;2,4-ditert-butylphenolate |
InChI |
InChI=1S/C14H22O.K/c1-13(2,3)10-7-8-12(15)11(9-10)14(4,5)6;/h7-9,15H,1-6H3;/q;+1/p-1 |
InChI-Schlüssel |
XBWFRVWGZIYGOM-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)[O-])C(C)(C)C.[K+] |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













